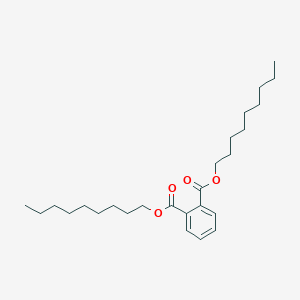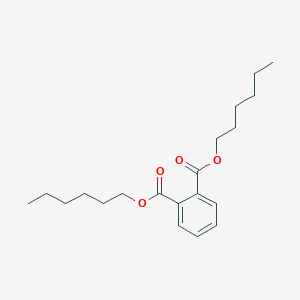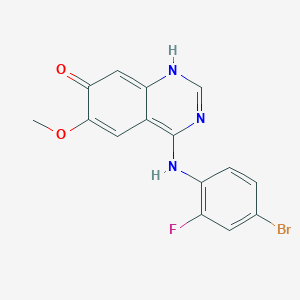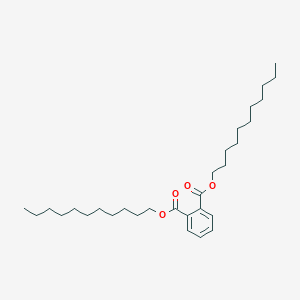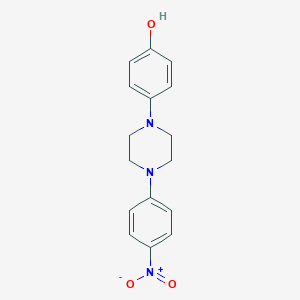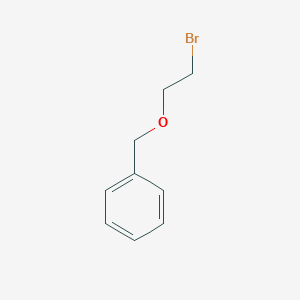
6-甲氧基烟酸
概述
描述
Synthesis Analysis
The synthesis of derivatives related to 6-methoxynicotinic acid involves multiple steps, including electrochemical hydrogenation, carboxylation, and reactions starting from precursors like 2-amino-5-chloropyridine. Raju, Mohan, and Reddy (2003) described an electroorganic synthesis approach yielding good results (Raju, Mohan, & Reddy, 2003). Another method for the synthesis of pyranopyrazoles uses isonicotinic acid as a dual and biological organocatalyst, highlighting the versatility of nicotinic acid derivatives in synthetic chemistry (Zolfigol et al., 2013).
Molecular Structure Analysis
The molecular structure and conformation of isonicotinic acid derivatives, including those related to 6-methoxynicotinic acid, have been explored through crystallography and computational methods. Yang (2007) provided insights into the Schiff base compounds derived from isonicotinic acid, revealing their complex crystal structures and hydrogen bonding patterns (Yang, 2007).
Chemical Reactions and Properties
Chemical reactions involving 6-methoxynicotinic acid derivatives include electrocatalytic synthesis and interactions with various reagents. Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid, demonstrating the catalytic potential of silver electrodes under mild conditions (Gennaro et al., 2004).
Physical Properties Analysis
The physical properties of 6-methoxynicotinic acid and its derivatives, such as solubility, melting point, and crystallinity, can be inferred from studies on similar compounds. The crystal structure and absorption properties of 6-aminonicotinic acid assemblies, as reported by Wang et al. (2017), provide valuable information on the intermolecular interactions and stability of these compounds (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 6-methoxynicotinic acid derivatives, are essential for their application in synthesis and material science. Studies like those by Beccalli, Clerici, and Gelmi (2000), exploring the electrocyclization of azatrienes to produce nicotinic acid derivatives, highlight the chemical versatility and potential applications of these compounds (Beccalli, Clerici, & Gelmi, 2000).
科学研究应用
生物催化和农业
Nakano等人(1999年)报告说,来自铜绿假单胞菌TN5的酶6-羟基烟酸3-单加氧酶催化6-羟基烟酸的氧化脱羧反应。这种酶在合成植物生长激素、除草剂,以及可能在癌症研究中具有潜在应用(Nakano et al., 1999)。
构建模块的合成
Jeges等人(2011年)证明,微波诱导的甲氧化和微流体氢化可以提高合成甲基2-氨基-6-甲氧基烟酸甲酯的区域选择性和纯度,这是一种对融合2-吡啶酮有价值的构建模块(Jeges et al., 2011)。
尼古丁相关化合物的合成
Ondachi和Comins(2008年)讨论了(S)-6-烷氧基尼古丁衍生物的合成和区域选择性取代,提供了一种用于合成尼古丁相关化合物的对映纯合成方法(Ondachi & Comins, 2008)。
抗惊厥特性
Buckholtz(1975年)发现,与6-甲氧基烟酸相关的化合物6-MeO-THBC有效地减少小鼠的听源性和电源性癫痫发作,表明血清素参与了行为性癫痫(Buckholtz,1975年)。
生物技术生产
Kulla(1991年)强调了将生物技术过程成功整合到化学生产中,包括通过朗沙公司生产类似维生素的物质6-羟基烟酸(Kulla, 1991)。
制药研究
多项研究,如Moradi等人(2010年)和Hutchinson等人(2003年)的研究,调查烟酸衍生物,包括6-甲氧基烟酸,对于其在抗炎、镇痛和骨质疏松治疗等领域的潜在治疗应用(Moradi等人,2010年); (Hutchinson et al., 2003)。
环境清理
Shettigar等人(2012年)鉴定了一种来自Bradyrhizobiaceae菌株的新型6-氯烟酸氯水解酶,可以从含有吡虫啉的土壤中矿化6-氯烟酸,展示了在环境清理应用中的潜力(Shettigar et al., 2012)。
安全和危害
属性
IUPAC Name |
6-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDJVEQITUWZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343825 | |
| Record name | 6-Methoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxynicotinic acid | |
CAS RN |
66572-55-2 | |
| Record name | 6-Methoxynicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66572-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 6-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methoxynicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



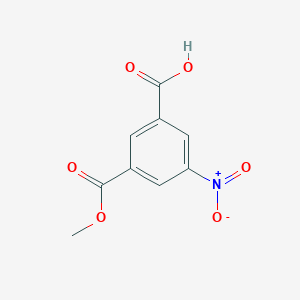
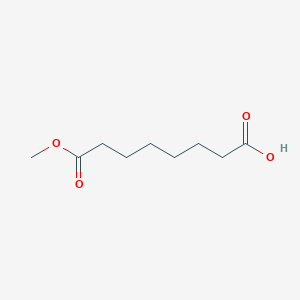
![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)
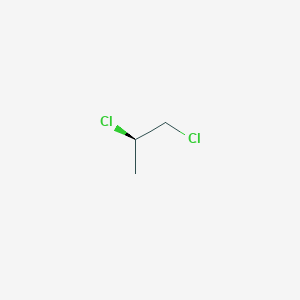
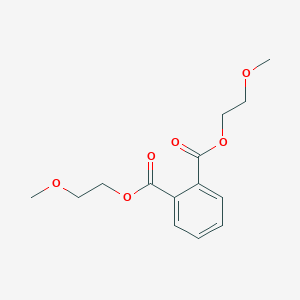
![3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate](/img/structure/B32754.png)
